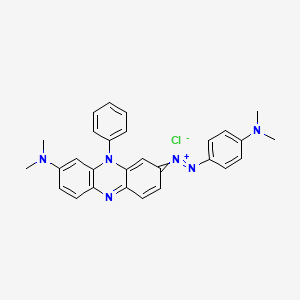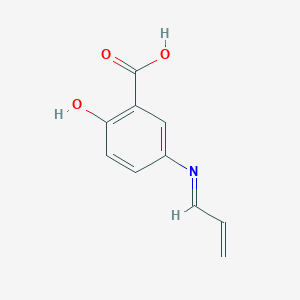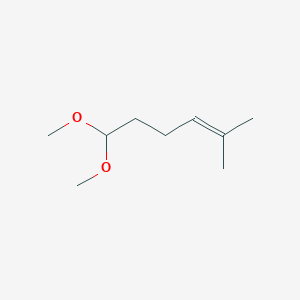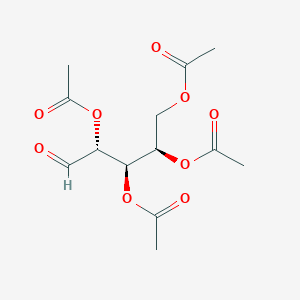
2,3,4,5-Tetra-O-acetyl-D-ribose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ribose tetracetate, also known as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, is a derivative of ribose, a pentose sugar. This compound is characterized by the presence of four acetyl groups attached to the ribose molecule. It is commonly used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Ribose tetracetate can be synthesized through the acetylation of ribose. One common method involves the reaction of ribose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and results in the formation of ribose tetracetate .
Industrial Production Methods
Industrial production of ribose tetracetate follows similar principles but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography .
化学反応の分析
Types of Reactions
Ribose tetracetate undergoes various chemical reactions, including:
Oxidation: Ribose tetracetate can be oxidized to form ribonic acid derivatives.
Reduction: Reduction reactions can convert ribose tetracetate into ribitol derivatives.
Substitution: The acetyl groups in ribose tetracetate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the acetyl groups.
Major Products Formed
Oxidation: Ribonic acid derivatives.
Reduction: Ribitol derivatives.
Substitution: Various substituted ribose derivatives depending on the nucleophile used.
科学的研究の応用
Ribose tetracetate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of nucleosides and nucleotides.
Biology: Ribose tetracetate is used in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: Ribose tetracetate is used in the production of various fine chemicals and pharmaceuticals
作用機序
The mechanism of action of ribose tetracetate involves its conversion into ribose and acetate upon hydrolysis. The ribose can then enter various metabolic pathways, including the pentose phosphate pathway, which is crucial for nucleotide synthesis and energy production. The acetate groups can be utilized in acetylation reactions, which are important for the regulation of gene expression and protein function .
類似化合物との比較
Similar Compounds
Ribose: The parent compound of ribose tetracetate, used in various biochemical processes.
Ribose-5-phosphate: An important intermediate in the pentose phosphate pathway.
Ribose-1-phosphate: Involved in nucleotide metabolism.
Uniqueness of Ribose Tetracetate
Ribose tetracetate is unique due to its acetylated structure, which makes it more lipophilic compared to ribose. This property allows it to be used in organic synthesis and as a precursor for various chemical reactions that ribose itself cannot undergo .
特性
CAS番号 |
30571-54-1 |
|---|---|
分子式 |
C13H18O9 |
分子量 |
318.28 g/mol |
IUPAC名 |
[(2R,3R,4R)-2,3,4-triacetyloxy-5-oxopentyl] acetate |
InChI |
InChI=1S/C13H18O9/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h5,11-13H,6H2,1-4H3/t11-,12+,13-/m0/s1 |
InChIキー |
ZYPMNZKYVVSXOJ-XQQFMLRXSA-N |
異性体SMILES |
CC(=O)OC[C@H]([C@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


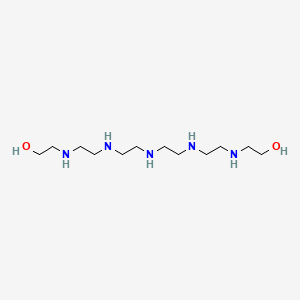
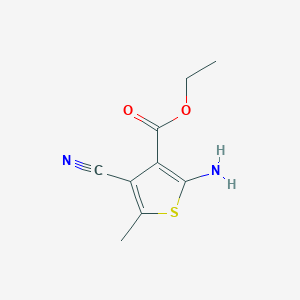
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
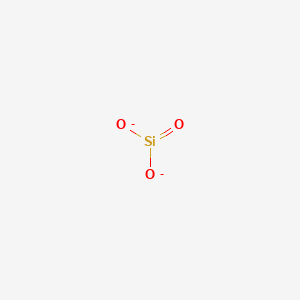
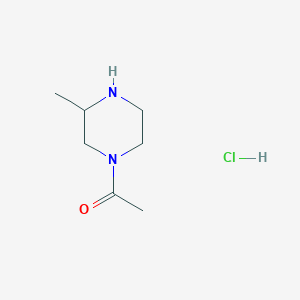
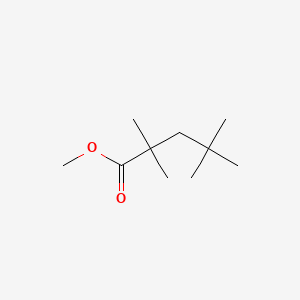
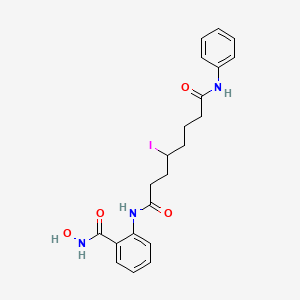
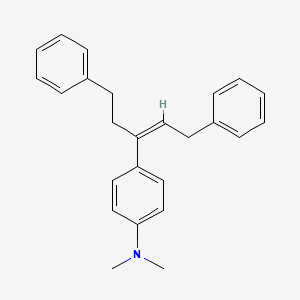
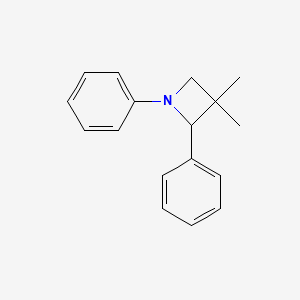
![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)
